molecular formula C31H43N3O8 B12726058 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate CAS No. 71952-91-5

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate

Cat. No.: B12726058
CAS No.: 71952-91-5
M. Wt: 585.7 g/mol
InChI Key: YMKRDDRXRHTMGF-QROFUBQGSA-N
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Description

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound known for its significant biological activities. This compound belongs to the class of ansamycin antibiotics and is structurally related to geldanamycin . It is characterized by its macrocyclic lactam structure and has been studied extensively for its potential therapeutic applications, particularly in oncology .

Preparation Methods

The synthesis of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate has several scientific research applications:

Properties

CAS No.

71952-91-5

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

IUPAC Name

[(4Z,6Z,10Z)-19-(cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H43N3O8/c1-16-12-21-26(33-20-10-11-20)23(35)15-22(28(21)37)34-30(38)17(2)8-7-9-24(40-5)29(42-31(32)39)19(4)14-18(3)27(36)25(13-16)41-6/h7-9,14-16,18,20,24-25,27,29,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8-,19-14-

InChI Key

YMKRDDRXRHTMGF-QROFUBQGSA-N

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)\C)OC)OC(=O)N)/C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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